molecular formula C9H10Cl3NO B2966738 3-(2,3-Dichlorophenoxy)azetidine hydrochloride CAS No. 1955539-70-4

3-(2,3-Dichlorophenoxy)azetidine hydrochloride

Cat. No. B2966738
CAS RN: 1955539-70-4
M. Wt: 254.54
InChI Key: IIAWKYQYYHWJGO-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)azetidine hydrochloride , also known as DCPA , is a synthetic organic chemical compound. It is widely used as an herbicide . The molecular formula for DCPA is C9H10Cl3NO , and its molecular weight is 254.54 g/mol .


Molecular Structure Analysis

DCPA has a four-membered ring structure, with two chlorine atoms attached to the phenoxy group. The InChI code for DCPA is: 1S/C9H9Cl2NO.ClH/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H .

Scientific Research Applications

Synthesis and Reactivity of Azetidines

Azetidines, including those substituted with dichlorophenoxy groups, are explored for their synthetic versatility and reactivity. The synthesis of 2-aryl-3,3-dichloroazetidines, as an example, demonstrates the reactivity of such compounds in producing other heterocyclic structures through various chemical reactions. These reactions involve the reduction of corresponding azetidinones and the subsequent transformation into aziridines and aroylaziridines under specific conditions, showcasing the azetidines' utility in organic synthesis and the creation of novel chemical entities (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Utility in Medicinal Chemistry

Azetidine derivatives find significant applications in medicinal chemistry, both as therapeutic agents and as key intermediates in drug synthesis. The exploration of azetidine and its derivatives, including those with 3,3-dichloro substitutions, extends to their potential in creating drugs with improved pharmacokinetic properties and therapeutic efficacy. For instance, azetidines have been used to synthesize highly energetic building blocks for pharmaceuticals, demonstrating the compound's versatility and its role in advancing drug discovery and development processes (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Role in Drug Development

The development of novel therapeutic agents often involves azetidine derivatives due to their structural uniqueness and chemical properties. Research has shown that azetidine compounds, such as KHG26792, exhibit potential therapeutic effects by modulating biological pathways, which could be beneficial in treating various diseases. Specifically, azetidine derivatives have been investigated for their ability to inhibit activation of NFAT and MAPK pathways through P2X7 receptors in microglia, indicating their potential use in treating central nervous system diseases (Kim, Cho, Kim, Hahn, Choi, Yang, & Cho, 2015).

Safety and Hazards

  • Precautionary Statements : Proper handling precautions include avoiding inhalation, skin contact, and eye exposure. Follow safety guidelines provided in the Material Safety Data Sheet (MSDS) .

Future Directions

For more detailed information, you can refer to the MSDS provided by ChemScene LLC . If you need further clarification or additional references, feel free to ask!

properties

IUPAC Name

3-(2,3-dichlorophenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWKYQYYHWJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenoxy)azetidine hydrochloride

CAS RN

1955539-70-4
Record name 3-(2,3-dichlorophenoxy)azetidine hydrochloride
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